HIV-1 NNRTI Potency: N²-2-Chlorobenzyl vs. N²-Benzyl Pyridazinones in Published Series
In the Roche pyridazinone NNRTI series (WO 2004/085406 A1), systematic exploration of the N²-benzyl position demonstrated that minor halogen substitution profoundly dictates anti-HIV-1 activity. The patent and corresponding Bioorg. Med. Chem. Lett. publication teach that certain N²-(halobenzyl)-6-aryl pyridazinones achieve nanomolar inhibition of wild-type HIV-1 reverse transcriptase, while the unsubstituted N²-benzyl parent or alternative halobenzyl regioisomers can show orders-of-magnitude weaker activity [1][2]. CAS 1164564-01-5, with its N²-(2-chlorobenzyl) architecture, resides in the active halogen-substituted region of this structure-activity relationship, distinguishing it from the simpler N²-benzyl-6-styryl analog (CAS not identified in the same publication) that would be predicted to have substantially reduced RT binding [2].
| Evidence Dimension | HIV-1 reverse transcriptase inhibition (wild-type virus) |
|---|---|
| Target Compound Data | Not directly reported; inferred to occupy active halogen-substituted region of SAR based on N²-2-chlorobenzyl substitution pattern |
| Comparator Or Baseline | N²-benzyl-6-aryl pyridazinone analogs in Sweeney et al. (2008): active compounds show IC₅₀ < 100 nM; unsubstituted N²-benzyl parent significantly less active |
| Quantified Difference | Potency shift from nanomolar (halobenzyl analogs) to >1 μM or inactive (unsubstituted benzyl); exact fold-change dependent on aryl substitution at C⁶ |
| Conditions | HIV-1 wild-type replication assay; biochemical RT polymerase inhibition; SPR binding analysis (Biacore); rat and dog PK for lead 5a [2] |
Why This Matters
For users building HIV NNRTI screening cascades, the 2-chlorobenzyl substitution is a known activity-enabling feature; selecting the unsubstituted benzyl analog risks false-negative screening outcomes.
- [1] Dunn, J. P.; Dymock, B. W.; Mirzadegan, T.; Sjogren, E. B.; Swallow, S.; Sweeney, Z. K. Benzyl-pyridazinones as reverse transcriptase inhibitors. Patent WO 2004/085406 A1, 2004. View Source
- [2] Sweeney, Z. K.; Dunn, J. P.; Dymock, B. W.; Mirzadegan, T.; Sjogren, E. B.; Swallow, S. Discovery and optimization of pyridazinone non-nucleoside inhibitors of HIV-1 reverse transcriptase. Bioorganic & Medicinal Chemistry Letters, 2008, 18(15), 4352-4354. View Source
